Atovaquone-d5

Übersicht

Beschreibung

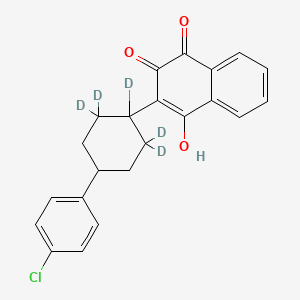

Atovaquone-d5 is a deuterated analog of atovaquone, a hydroxynaphthoquinone compound. It is primarily used as an antimalarial and antiprotozoal agent. The deuterium labeling in this compound makes it particularly useful in pharmacokinetic studies and as an internal standard in mass spectrometry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of atovaquone-d5 involves the incorporation of deuterium atoms into the atovaquone molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) and a suitable catalyst under controlled conditions to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry is common to verify the deuterium incorporation and overall quality of the compound .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group (-OH) attached to the naphthoquinone core undergoes oxidation to form quinone derivatives. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄) in acidic or alkaline conditions.

-

Chromium trioxide (CrO₃) under controlled environments.

For example, oxidation of the hydroxyl group yields fully oxidized naphthoquinone derivatives, which retain the deuterated cyclohexyl substituent .

Reduction Reactions

The quinone moiety can be reduced to hydroquinone (dihydroxynaphthalene) using:

-

Sodium borohydride (NaBH₄) in protic solvents.

Reduction alters the redox-active properties of the molecule, potentially influencing its antimalarial activity.

Electrophilic Substitution Reactions

The aromatic rings in Atovaquone-d5 participate in electrophilic substitution, particularly at the naphthoquinone and chlorophenyl groups. Key reactions include:

-

Bromination : Using bromine (Br₂) in the presence of a Lewis catalyst.

-

Nitration : With nitric acid (HNO₃) under sulfuric acid catalysis .

Substitution reactions typically occur at positions ortho or para to existing electron-withdrawing groups (e.g., chlorine).

Synthetic Routes and Deuterium Incorporation

This compound is synthesized via isotope exchange reactions , replacing hydrogen atoms with deuterium. Methods include:

-

Catalytic hydrogen-deuterium exchange using deuterium gas (D₂) and palladium catalysts .

-

Stepwise deuteration during intermediate synthesis to ensure selective labeling .

Table 1: Key Reaction Conditions and Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic), CrO₃ | Oxidized quinone derivatives |

| Reduction | NaBH₄ (ethanol), LiAlH₄ (THF) | Hydroquinone analogs |

| Bromination | Br₂ (FeBr₃ catalyst) | Brominated naphthoquinone |

| Deuteration | D₂ gas, Pd/C catalyst | Deuterated cyclohexyl intermediates |

Stability and Environmental Influences

-

Solubility : Reactivity is influenced by solubility in chloroform, DMSO, or ethyl acetate .

-

pH Sensitivity : The hydroxyl group’s acidity (pKa ≈ 5.01) affects redox behavior in aqueous environments .

Research Findings

-

Biochemical Interactions : The quinone moiety’s redox activity underpins its inhibition of the cytochrome bc1 complex in Plasmodium falciparum . Resistance mutations (e.g., Y268S) reduce hydrophobic interactions, altering binding dynamics .

-

Synthetic Optimization : Industrial production employs HPLC and mass spectrometry to verify deuterium incorporation (>99% purity) .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Atovaquone-d5 is extensively utilized in pharmacokinetic studies to provide insights into the behavior of Atovaquone within biological systems. Its deuterium labeling allows for precise tracking in mass spectrometry analyses.

| Study Focus | Findings |

|---|---|

| Absorption | Rapid absorption with peak plasma concentrations reached within 2-4 hours. |

| Distribution | Volume of distribution approximately 0.6 L/kg. |

| Metabolism | Identified metabolites include hydroxy-atovaquone and others. |

Metabolic Studies

Research involving this compound has elucidated metabolic pathways critical for understanding drug interactions and resistance mechanisms.

- Metabolite Identification : Studies have shown that Atovaquone undergoes extensive metabolism, producing several metabolites that can be traced using this compound as an internal standard .

Drug Development

This compound plays a crucial role in the development of new antimalarial drugs. Its stability and traceability make it an ideal candidate for use in preclinical and clinical trials.

| Drug Combination | Efficacy |

|---|---|

| Atovaquone + Proguanil | High cure rates observed in clinical settings . |

| New Antiparasitic Agents | Used as a reference standard to evaluate new compounds. |

Biomedical Research

This compound is investigated for its potential anticancer properties, particularly its effects on mitochondrial function and apoptosis induction in cancer cells.

- Cancer Research Findings : In vitro studies have demonstrated that this compound induces apoptosis in breast cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 1: Antimalarial Efficacy

A clinical study evaluated the efficacy of Atovaquone in combination with Proguanil against Plasmodium falciparum malaria. The combination therapy resulted in a cure rate exceeding 97% among treated patients, showcasing the effectiveness of Atovaquone when used alongside other antimalarials .

Case Study 2: Anticancer Properties

In laboratory settings, this compound was tested against various breast cancer cell lines. Results indicated significant growth inhibition and apoptosis induction, suggesting its potential role as an adjunct therapy in cancer treatment .

Wirkmechanismus

Atovaquone-d5, like atovaquone, exerts its effects by inhibiting the mitochondrial electron transport chain in parasites. This inhibition disrupts the synthesis of nucleic acids and ATP, leading to the death of the parasite. The primary molecular target is the cytochrome bc1 complex, which is crucial for the mitochondrial function of the parasite .

Vergleich Mit ähnlichen Verbindungen

Atovaquone-d5 is compared with other similar compounds such as:

Ubiquinone: Both are quinone derivatives, but this compound has a higher specificity for parasitic mitochondria.

Lawsone: Another hydroxynaphthoquinone, but this compound is more effective in inhibiting the electron transport chain.

This compound’s uniqueness lies in its deuterium labeling, which enhances its utility in research applications, particularly in mass spectrometry and pharmacokinetic studies.

Biologische Aktivität

Atovaquone-d5 is a deuterated analog of atovaquone, primarily recognized for its role in treating various parasitic infections, including malaria and Pneumocystis pneumonia. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, resistance patterns, and potential therapeutic applications.

This compound retains the core structure of atovaquone, which is a hydroxynaphthoquinone. Its mechanism of action is primarily linked to its inhibition of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This inhibition disrupts ATP synthesis and leads to a collapse of the mitochondrial membrane potential in susceptible parasites such as Plasmodium falciparum and Pneumocystis carinii .

| Target Organism | Mechanism of Action |

|---|---|

| Plasmodium falciparum | Inhibition of cytochrome bc1 complex |

| Pneumocystis carinii | Unknown mechanism; potential mitochondrial effects |

| Toxoplasma gondii | Inhibition of mitochondrial processes |

Pharmacokinetics

This compound exhibits similar pharmacokinetic properties to atovaquone, characterized by high lipophilicity and extensive protein binding (over 99.9%). The bioavailability is notably low and variable, significantly influenced by dietary factors. When taken with food, bioavailability can increase to approximately 47%, compared to 23% when fasting .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability (with food) | ~47% |

| Bioavailability (fasting) | ~23% |

| Volume of Distribution | 0.60 ± 0.17 L/kg |

| Half-life | 2.2 to 3.2 days |

| Clearance | 10.4 ± 5.5 ml/min |

Resistance Patterns

Resistance to this compound has been documented, particularly in P. falciparum, where point mutations in the cytochrome b gene are implicated. These mutations can lead to treatment failures when atovaquone is used as monotherapy . The introduction of combination therapies, such as atovaquone-proguanil (AP), has been a strategic response to mitigate resistance development .

Case Study: Resistance in Malaria Treatment

A notable case study involved three patients who exhibited resistance to atovaquone during treatment for severe malaria. Genetic analysis revealed mutations in the cytochrome b gene, which correlated with treatment failure despite standard dosing regimens . This highlights the necessity for ongoing surveillance and potential adjustments in treatment protocols.

Clinical Applications and Efficacy

This compound demonstrates significant efficacy against a range of protozoan parasites:

- Malaria : Effective against asexual stages of P. falciparum.

- Pneumocystis pneumonia : Used as a prophylactic and therapeutic agent.

- Toxoplasmosis : Shows good in vitro activity.

The recommended dosing regimen for malaria treatment involves a total daily dose of 1500 mg, administered in two divided doses for three days . For prophylaxis against malaria, it is advised to initiate treatment one or two days prior to exposure and continue for seven days post-exposure.

Adverse Effects

This compound is generally well tolerated; however, some adverse reactions have been reported, including gastrointestinal symptoms such as nausea and abdominal pain. Importantly, it does not exhibit significant myelosuppressive effects, making it suitable for immunocompromised patients .

Eigenschaften

IUPAC Name |

3-[4-(4-chlorophenyl)-1,2,2,6,6-pentadeuteriocyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2/i7D2,8D2,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJMWHQBCZFXBR-YNUDWXFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])C2=C(C3=CC=CC=C3C(=O)C2=O)O)([2H])[2H])C4=CC=C(C=C4)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675642 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217612-80-0 | |

| Record name | 3-[4-(4-Chlorophenyl)(1,2,2,6,6-~2~H_5_)cyclohexyl]-4-hydroxynaphthalene-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is the purity of Atovaquone-d5 critical in bioanalytical methods using LC/MS/MS?

A1: this compound, a deuterated form of Atovaquone, is commonly used as an internal standard (IS) in LC/MS/MS methods for quantifying Atovaquone in biological samples. The research highlights that the presence of impurities, such as this compound to Atovaquone-d8, in the Atovaquone-d4 reference standard can significantly impact method validation []. These impurities may interfere with the accurate quantification of Atovaquone, leading to inaccurate results. Therefore, ensuring high purity of this compound is crucial for reliable and robust bioanalytical method development and validation.

Q2: What steps can be taken to address purity concerns regarding Atovaquone-d4 as an internal standard?

A2: The study emphasizes the importance of scrutinizing the certificate of analysis and even considering recertification of the Atovaquone-d4 standard if the isotopic purity doesn't meet the claimed specifications []. This ensures that the IS used is of acceptable quality and minimizes the risk of impurities interfering with Atovaquone quantification.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.